tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a cyclohexylmethyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyano and cyclohexylmethyl precursor. One common method involves the use of tert-butyl isocyanate and a cyano-cyclohexylmethyl amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or cyano derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites and mechanisms of action of various enzymes and proteins .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The cyano group and carbamate moiety play crucial roles in the binding interactions and overall inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl carbamate
- tert-Butyl N-(cyclohexylmethyl)carbamate
Uniqueness
tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and binding characteristics compared to other carbamates, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[cyano(cyclohexyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h10-11H,4-8H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQSTKYLMJDRAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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